molecular formula H2NO3S- B1201201 Sulfamate CAS No. 15853-39-1

Sulfamate

Cat. No. B1201201
CAS RN: 15853-39-1
M. Wt: 96.09 g/mol
InChI Key: IIACRCGMVDHOTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamate is a molecular compound with the formula HNOS . It has an average mass of 96.086 Da and a mono-isotopic mass of 95.976089 Da .


Synthesis Analysis

Sulfamate synthesis involves amination and sulfamoylation . Hexafluoroisopropyl sulfamate, a bench-stable solid, reacts readily with a variety of alcohols, amines, phenols, and anilines under mild reaction conditions to provide sulfamates and sulfamides . The sole byproduct of the reaction is hexafluoroisopropanol .


Molecular Structure Analysis

The molecular formula of Sulfamate is HNOS . The average mass is 96.086 Da and the mono-isotopic mass is 95.976089 Da .


Chemical Reactions Analysis

Sulfamate reacts readily with a wide variety of alcohols, amines, phenols, and anilines under mild reaction conditions to provide sulfamates and sulfamides . The sole byproduct of the reaction is hexafluoroisopropanol .


Physical And Chemical Properties Analysis

Sulfamate is a molecular compound with the formula HNOS . It has an average mass of 96.086 Da and a mono-isotopic mass of 95.976089 Da .

Scientific Research Applications

  • Pharmacological Applications : Sulfamates have significant roles in medicinal chemistry. They are used to design a variety of pharmacological agents, notably as inhibitors of aminoacyl-tRNA synthetases for antibiotic properties, antiviral agents, and anticancer drugs. Sulfamates targeting steroid sulfatase (STS) and carbonic anhydrases (CAs) are particularly noteworthy in cancer treatment. For example, 667COUMATE is used in hormone-dependent tumors like breast and prostate cancers. Additionally, sulfamates like topiramate are clinically used as anticonvulsants and have potential in treating obesity due to their inhibition of mitochondrial isozyme CA V involved in lipogenesis. Some sulfamates also inhibit acyl coenzyme A: cholesterol acyltransferase, showing potential in treating hyperlipidemia and atherosclerosis (Winum, Scozzafava, Montero, & Supuran, 2004); (Winum, Scozzafava, Montero, & Supuran, 2005).

  • Chemical and Industrial Applications : Sulfamic acid and its sulfamates are used in various industrial applications. Sulfamic acid is a strong inorganic acid used in chemical cleaning, sulfonation reactions, nitrite removal, as a chlorine vehicle, and in other applications. It also serves as a raw material for synthetic sweeteners and has applications in herbicides, fertilizers, and flame retardants (Yoshikubo & Suzuki, 2000).

  • Chemical Synthesis : Sulfamates have been explored as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows the creation of complex molecules containing new carbon-carbon bonds and an aminomethyl moiety, showcasing their utility in organic synthesis (Molander & Shin, 2013).

  • Environmental Impact : Research on sulfamate's occurrence in environmental waters revealed its widespread presence, with varied concentrations in different water bodies. This widespread distribution, including in precipitation, suggests both atmospheric deposition and anthropogenic sources. It's suggested that sulfamate may degrade in environments under suboxic or anoxic conditions (Van Stempvoort et al., 2019).

  • Biological Enzyme Inhibition : Sulfamates demonstrate inhibitory effects on various biological enzymes. For instance, their interaction with thiosulfate-oxidizing chemolithotrophs affects chemolithoautotrophic growth. This indicates their potential role in microbial processes and environmental interactions (Lusty, Hughes, & Kelly, 2006).

Future Directions

Sulfamate derivatives show potential in treating hormone-dependent tumors, Binge eating disorder, migraine, glaucoma, weight loss, and epilepsy, as well as osteoporosis and acting as antibacterial agents against Gram-positive bacteria . The further development of potent STS inhibitors will allow their potential therapeutic value to be explored in a variety of hormone-dependent cancers and possibly other non-oncological conditions .

properties

IUPAC Name

sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIACRCGMVDHOTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2NO3S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904594
Record name Sulfamate ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamate

CAS RN

15853-39-1
Record name Sulfamate ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamate ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFAMATE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YS6FC7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of N-cyclohexylsulphamic acid (Fluka, Buchs, Switzerland; 732 mg, 4 mmol) in ethanol (100 mL) is added to a solution of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (1.975 g, 4 mmol) in hot ethanol (150 mL at 90° C.). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-isopropanol. The product is filtered-off and dried to afford 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, sulphamate as a crystalline solid, having the following analytical properties: Analysis found: C, 61.13; H, 6.75; N, 15.87; O, 11.80; S, 4.57%. H2O, 1.69%. Calculated for C35H44N8O4S-0.40 i-PrOH-0.70 H2O: C, 61.28; H, 6.90; N, 15.79; O, 11.50; S, 4.52%. H2O, 1.78%.
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfamate
Reactant of Route 2
Sulfamate
Reactant of Route 3
Sulfamate
Reactant of Route 4
Sulfamate
Reactant of Route 5
Sulfamate
Reactant of Route 6
Sulfamate

Citations

For This Compound
25,900
Citations
SD Leith, S Ramli, DT Schwartz - Journal of the electrochemical …, 1999 - iopscience.iop.org
The characteristics of a nickel sulfamate/iron chloride plating bath suitable for high rate electrodeposition of NiFe alloys are described. The effects of current density, electrolyte agitation, …
Number of citations: 163 iopscience.iop.org
WJ Spillane, CA Ryder, MR Walsh, PJ Curran… - Food chemistry, 1996 - Elsevier
… This paper will consist of a general introduction to sulfamate structure-taste relationships, followed by a discussion of our work on a number of different classes of sulfamate tastants, and …
Number of citations: 59 www.sciencedirect.com
A Purohit, LWL Woo, A Singh, CJ Winterborn… - Cancer Research, 1996 - AACR
… -methylcoumarin-7-O-sulfamate (COUMATE) was synthesized … inhibitor estrone-3-O-sulfamate, is devoid of estrogenic activity. … to estrone-3-O-sulfamate. COUMATE was orally active in …
Number of citations: 79 aacrjournals.org
M Coquelle, S Duquesne, M Casetta, J Sun… - … degradation and stability, 2014 - Elsevier
… In this work, various amounts of ammonium sulfamate (AS) have been incorporated into PA6 and the spinnability of the formulations together with their mechanical properties have been …
Number of citations: 54 www.sciencedirect.com
LWL Woo, NM Howarth, A Purohit… - Journal of Medicinal …, 1998 - ACS Publications
… These findings subsequently led to our synthesis of a series of sulfamate derivatives of … Recently, we have further explored the effects of modifying the sulfamate group of EMATE on …
Number of citations: 201 pubs.acs.org
LC Ciobanu, RP Boivin, V Luu-The… - Journal of medicinal …, 1999 - ACS Publications
… by the sulfamate group of 4 and 5… sulfamate group, since the molecule bearing the sulfamate group (compound 5) possesses higher affinity than phenolic compound 3 (without sulfamate…
Number of citations: 85 pubs.acs.org
H Yu, L Zhang, Z Yang, Z Li, Y Zhao… - The Journal of Organic …, 2013 - ACS Publications
Ph 3 P-catalyzed [3 + 2] cycloaddition reaction of sulfamate-derived cyclic imines with allenoate has been developed, affording sulfamate-fused dihydropyrroles under very mild …
Number of citations: 73 pubs.acs.org
B Mao, W Shi, J Liao, H Liu, C Zhang, H Guo - Organic letters, 2017 - ACS Publications
A phosphine-catalyzed [4 + 2] cycloaddition of cyclic α-substituted allenoates with sulfamate-derived cyclic imines has been reported. Using dibenzylphenylphosphine as the …
Number of citations: 49 pubs.acs.org
Y Wu, C Yuan, C Wang, B Mao, H Jia, X Gao… - Organic …, 2017 - ACS Publications
Palladium-catalyzed [5 + 2] cycloaddition of 2-aryl-2-vinyloxiranes with sulfamate-derived cyclic imines is described. The zwitterionic allylpalladium intermediates act as five-membered …
Number of citations: 58 pubs.acs.org
H Yu, L Zhang, Z Li, H Liu, B Wang, Y Xiao, H Guo - Tetrahedron, 2014 - Elsevier
… the sulfamate-derived cyclic imines with allenoates works efficiently to yield various sulfamate… chiral sulfamate-fused tetrahydropyridines in high yields with good enantiomeric excesses. …
Number of citations: 62 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.